3-(2-Chloro-6-fluorobenzyl)-4-(cyclopentyloxy)-2-hydroxybenzenecarbaldehyde
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Overview
Description
3-(2-Chloro-6-fluorobenzyl)-4-(cyclopentyloxy)-2-hydroxybenzenecarbaldehyde is a complex organic compound characterized by the presence of multiple functional groups, including a chloro-fluorobenzyl group, a cyclopentyloxy group, and a hydroxybenzenecarbaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorobenzyl)-4-(cyclopentyloxy)-2-hydroxybenzenecarbaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 2-Chloro-6-fluorobenzyl chloride: This can be achieved by reacting 2-chloro-6-fluorobenzyl alcohol with thionyl chloride under reflux conditions.
Cyclopentyloxy Substitution: The intermediate is further reacted with cyclopentanol in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to introduce the cyclopentyloxy group, yielding the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-fluorobenzyl)-4-(cyclopentyloxy)-2-hydroxybenzenecarbaldehyde can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: 3-(2-Chloro-6-fluorobenzyl)-4-(cyclopentyloxy)-2-hydroxybenzoic acid.
Reduction: 3-(2-Chloro-6-fluorobenzyl)-4-(cyclopentyloxy)-2-hydroxybenzyl alcohol.
Substitution: 3-(2-Amino-6-fluorobenzyl)-4-(cyclopentyloxy)-2-hydroxybenzenecarbaldehyde.
Scientific Research Applications
3-(2-Chloro-6-fluorobenzyl)-4-(cyclopentyloxy)-2-hydroxybenzenecarbaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluorobenzyl)-4-(cyclopentyloxy)-2-hydroxybenzenecarbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorobenzyl chloride
- 3-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid
- 2-Chloro-6-fluorobenzyl alcohol
Uniqueness
3-(2-Chloro-6-fluorobenzyl)-4-(cyclopentyloxy)-2-hydroxybenzenecarbaldehyde is unique due to the presence of both the cyclopentyloxy and hydroxybenzenecarbaldehyde groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-4-cyclopentyloxy-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFO3/c20-16-6-3-7-17(21)14(16)10-15-18(24-13-4-1-2-5-13)9-8-12(11-22)19(15)23/h3,6-9,11,13,23H,1-2,4-5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEPNFBGOSGDAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C(=C(C=C2)C=O)O)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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